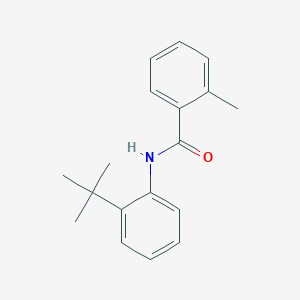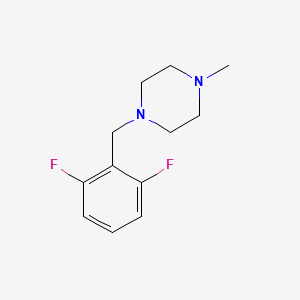
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide works by binding to the active site of ALDH enzymes, preventing them from carrying out their normal metabolic functions. This inhibition leads to the accumulation of toxic compounds, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of ALDH activity, induction of oxidative stress, and activation of apoptosis pathways. These effects make N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide a promising candidate for further investigation in the field of cancer research.
実験室実験の利点と制限
One advantage of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its specificity for ALDH enzymes, which allows for targeted inhibition of these enzymes without affecting other metabolic pathways. However, one limitation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide, including:
1. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent for cancer treatment.
2. Development of new N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide analogs with improved potency and selectivity.
3. Study of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s effects on other metabolic pathways and cellular processes.
4. Investigation of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a tool for studying the role of ALDH enzymes in disease.
5. Evaluation of the safety and toxicity of N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for ALDH enzymes and its various biochemical and physiological effects make it a promising candidate for further investigation. However, careful monitoring of its potential toxicity is necessary in laboratory experiments. Further research on N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide’s potential as a therapeutic agent and its effects on other metabolic pathways and cellular processes is needed to fully understand its potential applications.
合成法
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 2-furylacetaldehyde with 3-methoxybenzoylhydrazinecarbothioamide. The resulting compound can then be purified through recrystallization to obtain pure N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide.
科学的研究の応用
N-(2-furylmethyl)-2-(3-methoxybenzoyl)hydrazinecarbothioamide has been used in scientific research for its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes that play a critical role in the metabolism of various compounds, including alcohol and aldehydes. Inhibition of ALDHs has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(3-methoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-5-2-4-10(8-11)13(18)16-17-14(21)15-9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,16,18)(H2,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDUQCVSUQQVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)

![3-[5-(3-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5758748.png)

![2-(5-nitro-2-furyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5758756.png)
![5-ethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5758770.png)
![5-(4-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5758778.png)



![N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5758803.png)

![2-({1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}amino)ethanol hydrochloride](/img/structure/B5758813.png)
![N-[4-(acetylamino)phenyl]-2,3-dimethoxybenzamide](/img/structure/B5758847.png)